molecular formula C16H20N2O6S2 B2654898 4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide CAS No. 881935-85-9

4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

Cat. No. B2654898
CAS RN: 881935-85-9
M. Wt: 400.46
InChI Key: FPCPOPSYCBLKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide, also known as MMMSB or GW806742X, is a selective and potent inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many solid tumors and is involved in regulating the pH of the tumor microenvironment. MMMSB has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) discusses a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base, highlighting its potential in photodynamic therapy for cancer treatment due to its excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This suggests the relevance of benzenesulfonamide derivatives in developing Type II photosensitizers for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Assembly

Research on arylsulfonamide para-alkoxychalcone hybrids by de Castro et al. (2013) explores how these compounds' conformation and assembly are influenced by their chemical structure, demonstrating the importance of sulfonamide derivatives in studying molecular interactions and crystal packing (de Castro et al., 2013).

Enzyme Inhibition for Therapeutic Applications

A series of benzenesulfonamides were synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors by Gul et al. (2016). Some derivatives showed promising results for further anti-tumor activity studies, highlighting the therapeutic applications of benzenesulfonamide derivatives in targeting specific enzymes (Gul et al., 2016).

Herbicide Metabolism and Selectivity

Sweetser, Schow, and Hutchison (1982) investigated the metabolism of chlorsulfuron, a compound structurally related to benzenesulfonamides, in plants. The study showed that crop plants could metabolize the herbicide to an inactive product, highlighting the role of benzenesulfonamide derivatives in agricultural chemistry and plant selectivity towards herbicides (Sweetser, Schow, & Hutchison, 1982).

Endothelin Antagonism for Cardiovascular Therapies

Murugesan et al. (1998) described the discovery of biphenylsulfonamides as a new series of endothelin-A selective antagonists, with modifications leading to improved binding and functional activity. This research underscores the potential of benzenesulfonamide derivatives in developing treatments for cardiovascular diseases (Murugesan et al., 1998).

properties

IUPAC Name

4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S2/c1-18(25(4,19)20)14-11-12(9-10-16(14)24-3)26(21,22)17-13-7-5-6-8-15(13)23-2/h5-11,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCPOPSYCBLKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.